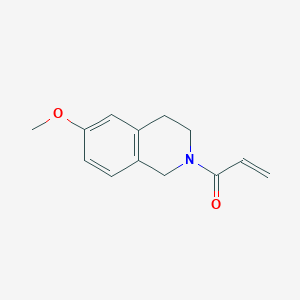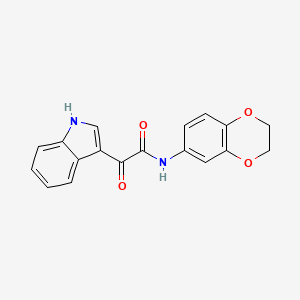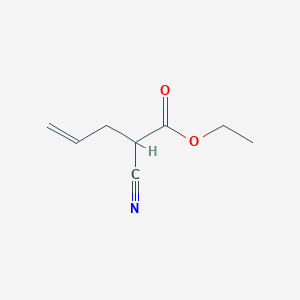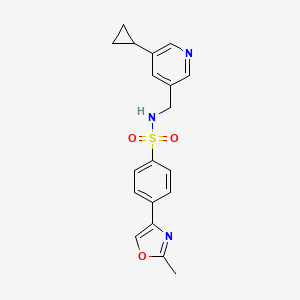
1-(6-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(6-Methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” is a novel 6-Methoxy-3,4-dihydro-1H-isoquinoline compound . It has been identified as a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner .
Molecular Structure Analysis
The molecular structure of this compound is based on a 3,4-dihydro-1H-isoquinoline ring system . The compound has a methoxy group (OCH3) attached at the 6-position, and a prop-2-en-1-one group attached at the 1-position of the isoquinoline ring .作用機序
The compound acts as a positive allosteric modulator (PAM) of the GLP-1 and GIP receptors . Allosteric modulators are agents that remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . When the compound binds to an allosteric (secondary) site on the receptor, it produces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric (primary) binding site . This facilitates or potentiates an interaction of the ligand with the orthosteric binding site .
将来の方向性
The compound has been identified as a potential treatment for diabetes, due to its role as a positive allosteric modulator of the GLP-1 and GIP receptors . Future research will likely focus on further characterizing its pharmacological properties, determining its efficacy and safety in preclinical and clinical studies, and potentially developing it into a therapeutic drug for diabetes .
特性
IUPAC Name |
1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10-8-12(16-2)5-4-11(10)9-14/h3-5,8H,1,6-7,9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAGBVUXHRJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C=C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)



![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)

![3-[4-(2,2-dimethoxyethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2364172.png)